Product packaging for Disperse Red 278(Cat. No.:CAS No. 61355-92-8)

Disperse Red 278

Cat. No.: B1595276
CAS No.: 61355-92-8
M. Wt: 471.5 g/mol
InChI Key: BYMNHMLASYXHRV-UHFFFAOYSA-N
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Description

Significance of Disperse Dyes in Advanced Textile and Materials Science

Disperse dyes are a class of synthetic dyes with low water solubility, making them ideal for coloring hydrophobic fibers. made-in-china.comwikipedia.org Their primary application lies in the dyeing of polyester (B1180765) fibers, a cornerstone of the modern textile industry. sci-hub.ruemerald.com The effectiveness of disperse dyes stems from their ability to exist as fine dispersions in an aqueous medium, allowing them to penetrate and color synthetic materials from within. made-in-china.comresearchgate.net The interaction between the non-ionic dye molecules and the polymer chains occurs through van der Waals and dipole forces. wikipedia.org

Beyond textiles, the principles of disperse dye chemistry are being explored in other advanced material applications. Their small molecular size and non-ionic nature are advantageous in various polymer-based systems. made-in-china.comnih.gov Research is ongoing to enhance the properties of disperse dyes, such as their light fastness, wash fastness, and sublimation fastness, to meet the demanding requirements of high-performance textiles and materials. sci-hub.ruresearchgate.net

Historical Context of Disperse Red 278 Development and Evolution

The genesis of disperse dyes is intrinsically linked to the advent of synthetic fibers. sci-hub.ru The invention of cellulose (B213188) acetate (B1210297) fibers in the early 20th century necessitated the development of a new class of dyes capable of coloring these hydrophobic materials. This led to the creation of disperse dyes in 1923-24. wikipedia.orgsci-hub.ru Initially known as acetate dyes, their applicability was later extended to other synthetic fibers like polyester, nylon, and acrylics. made-in-china.comsci-hub.ru

This compound, identified by the Colour Index (C.I.) number 113386, is a specific development within this class. worlddyevariety.com It is a monoazo dye, indicating its chemical structure contains one azo group (-N=N-). worlddyevariety.com The evolution of disperse dyes like this compound has been driven by the need for improved performance characteristics. For instance, early disperse dyes had limitations in terms of their fastness to sublimation and gas fume fading. sci-hub.ru Subsequent research focused on modifying the chemical structures of these dyes to enhance their stability and performance on synthetic fabrics, particularly polyester. sci-hub.ru

Scope and Objectives of Contemporary Research on this compound

Current research on this compound and related disperse dyes is multifaceted, aiming to address both performance and environmental considerations. A key objective is the development of dyes with higher fixation rates and improved fastness properties. emerald.comekb.eg This includes enhancing resistance to washing, light exposure, and rubbing. emerald.com

Another significant area of research is the exploration of more sustainable and environmentally friendly dyeing processes. This includes the development of "alkali-clearable" disperse dyes, which can be more easily removed from wastewater, and the investigation of dispersant-free dyeing systems to minimize pollution. sci-hub.ru Furthermore, researchers are exploring the synthesis of novel disperse dyes with unique properties, such as fluorescent characteristics, for specialized applications. researchgate.nettandfonline.com The use of advanced analytical techniques, such as mass spectrometry, is also a focus, enabling better characterization of disperse dyes and their behavior in various applications. nih.gov

PropertyValueSource
Common Name This compound colorcominternational.com
C.I. Name C.I. This compound worlddyevariety.com
C.I. Number 113386 worlddyevariety.com
CAS Number 68248-10-2 worlddyevariety.comcolorcominternational.comalfa-chemistry.comchemicalbook.com
Molecular Formula C22H25N5O7 worlddyevariety.comcolorcominternational.comchemicalbook.com
Molecular Weight 471.46 g/mol worlddyevariety.comchemicalbook.comdyestuffscn.com
Chemical Class Single azo worlddyevariety.com
Appearance Red Powder dyestuffscn.comenochdye.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N5O7 B1595276 Disperse Red 278 CAS No. 61355-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-20-14-18(26(12-10-21(29)33-2)13-11-22(30)34-3)8-9-19(20)25-24-16-4-6-17(7-5-16)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMNHMLASYXHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069466
Record name C.I. Disperse Red 278
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URL https://comptox.epa.gov/dashboard/DTXSID0069466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61355-92-8
Record name N-[3-(Acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=61355-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester
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Record name .beta.-Alanine, N-[3-(acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester
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Record name C.I. Disperse Red 278
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Record name Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate
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Synthetic Methodologies and Chemical Modifications of Disperse Red 278

Classical Synthesis Pathways for Disperse Red 278 Derivatives

The traditional synthesis of this compound is rooted in the fundamental reactions of azo dye chemistry, primarily involving diazotization and coupling reactions.

Diazotization and Coupling Reactions in Azo Dye Synthesis

The cornerstone of manufacturing for this compound is the diazotization of a primary aromatic amine followed by an azo coupling reaction. discoveryjournals.org The specific process for this compound involves the diazotization of 4-Nitrobenzenamine. worlddyevariety.com This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net This unstable intermediate is then immediately reacted with a coupling component. discoveryjournals.org

For this compound, the coupling component is 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline. worlddyevariety.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the electron-rich coupling component to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color. discoveryjournals.org

Table 1: Reactants for the Synthesis of this compound

Role Chemical Compound
Diazo Component 4-Nitrobenzenamine

Anthraquinone-Based Precursors in this compound Synthesis

While this compound is classified as a monoazo dye, the broader family of disperse dyes includes many compounds derived from anthraquinone (B42736). worlddyevariety.commedchemexpress.com Some red disperse dyes are synthesized from anthraquinone precursors. For instance, a method for preparing a different disperse red dye involves the use of 1-amino-2-phenoxy-4-hydroxyanthraquinone, which undergoes chlorosulfonation and subsequent reaction with an amine. google.com Another synthesis route for an anthraquinone-type disperse reactive dye involves a copper-catalyzed Ullmann cross-coupling reaction of 1-chloroanthraquinone. d-nb.info It is important to note that while these methods are used for other red disperse dyes, the primary and documented synthesis of C.I. This compound is based on the azo chemistry described previously, not on an anthraquinone structure. worlddyevariety.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in the chemical industry, including dye synthesis. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Routes for Azo Disperse Dyes

Microwave-assisted synthesis has emerged as a promising green alternative to conventional heating methods for the synthesis of azo disperse dyes. mdpi.com This technique can lead to significantly shorter reaction times, higher yields, and is often compatible with green chemistry protocols. researchgate.net For example, the synthesis of 4-hydroxyphenylazopyrazolopyrimidine disperse dyes has been successfully achieved using microwave irradiation as an energy source. researchgate.net This method has also been employed for the high-temperature dyeing of polyester (B1180765) fabrics, resulting in increased dye uptake and improved color homogeneity compared to conventional heating. mdpi.commdpi.com While specific studies on the microwave-assisted synthesis of this compound are not widely published, the general success of this method for other azo disperse dyes suggests its potential applicability.

Supercritical Carbon Dioxide Mediated Dye Synthesis

Supercritical carbon dioxide (scCO₂) is increasingly being investigated as a green solvent for both dye synthesis and dyeing processes. mdpi.com As a medium, scCO₂ is non-toxic, non-flammable, and can be easily separated from the product by depressurization. nih.gov The use of scCO₂ can eliminate the need for water and auxiliary chemicals in the dyeing process, thereby reducing wastewater effluent. nih.gov Research has shown the successful synthesis of azo disperse dyes and their application in dyeing polyethylene (B3416737) terephthalate (B1205515) (PET) in supercritical CO₂. mdpi.com The solubility and dyeing performance of disperse dyes in scCO₂ are influenced by factors such as pressure, temperature, and the chemical structure of the dye. nih.govresearchgate.net The development of disperse reactive dyes, which can form covalent bonds with fibers, is a key area of research for improving dye fixation in scCO₂ dyeing. researchgate.net

Functionalization and Derivatization Strategies for Enhanced Performance

The performance of disperse dyes like this compound can be enhanced through chemical modification. These strategies aim to improve properties such as light fastness, wash fastness, and sublimation fastness.

Functionalization often involves the introduction of specific substituent groups into the dye molecule. For instance, the introduction of heterocyclic moieties, such as pyrazole (B372694) or thiazole, into the structure of azo disperse dyes has been shown to improve their fastness properties. scielo.br The nature and position of electron-donating or electron-withdrawing groups on the aromatic rings of the dye can significantly influence its color and fastness. ijrpr.com

Derivatization can also be used to improve the application properties of disperse dyes. For example, modifying the structure to increase solubility in supercritical CO₂ can enhance dyeing efficiency in waterless dyeing systems. mdpi.com The introduction of reactive groups, such as those that can form covalent bonds with the fiber, can lead to a significant improvement in wash fastness. researchgate.net The core structure of p-aminoazobenzene in many disperse dyes allows for extensive functionalization to tailor their optical and performance properties. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name CAS Registry Number
This compound 68248-10-2, 61355-92-8
4-Nitrobenzenamine 100-01-6
3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline Not available
Anthraquinone 84-65-1
1-amino-2-phenoxy-4-hydroxyanthraquinone Not available
1-chloroanthraquinone 82-44-0
Carbon Dioxide 124-38-9
Polyethylene terephthalate 25038-59-9

Incorporation of Alkali-Clearable Groups

A significant innovation in disperse dye technology has been the development of alkali-clearable dyes, designed to simplify the post-dyeing process for polyester-cellulosic blends. sci-hub.ru this compound is a prime example of this technology. sci-hub.rumdpi.com Traditional dyeing methods require a "reduction clearing" step using agents like sodium hydrosulfite to remove unfixed dye from the fabric surface, a process that is costly and creates effluent treatment challenges. mdpi.com

This compound was designed with built-in alkali-labile groups. Specifically, its coupling component contains two alkoxycarbonyl (ester) groups. worlddyevariety.comsci-hub.ru In the presence of a mild alkali solution during washing, these ester groups undergo hydrolysis to form the corresponding sodium carboxylates. sci-hub.ru This chemical transformation converts the water-insoluble dye molecule into a water-soluble form, which has little to no affinity for the polyester fiber and can be easily washed away without the need for harsh reducing agents. sci-hub.rumdpi.com This mechanism not only provides an environmental benefit by reducing chemical loads in wastewater but also improves the dye's wash fastness. mdpi.commedchemexpress.com

The principle of incorporating base-sensitive functionalities has been a successful strategy in commercial disperse dyes. Besides the diester system seen in this compound, other approaches include using phthalimide-based components that cleave to form more soluble products under alkaline conditions. mdpi.com

Functional GroupParent Structure (in Dye)Hydrolyzed Structure (in Wash Liquor)FunctionReference
Alkoxycarbonyl (Ester)Dye-N(R¹COOR²)₂Dye-N(R¹COO⁻)₂Na₂⁺Confers alkali-clearability by converting the insoluble dye to a soluble salt upon hydrolysis. sci-hub.ru

Development of Fluorescent this compound Derivatives

Fluorescent dyes are crucial for high-visibility applications and achieving exceptionally bright fashion shades. While some commercial suppliers classify this compound as a fluorescent dye, this is sometimes contradicted by structural information from other sources, which identify it as a standard monoazo dye. worlddyevariety.comicrc.ac.ir The development of distinctly fluorescent derivatives from the this compound backbone is not extensively documented in major research, with dyes like C.I. Disperse Red 277 often cited as the primary commercial fluorescent red disperse dye. sci-hub.ru

However, the principles for designing fluorescent dyes can be applied to understand how the this compound structure could be modified. The generation of fluorescence in dye molecules typically relies on creating rigid, planar structures with extensive π-conjugated systems. Research into novel fluorescent red dyes often focuses on different chromophoric systems, such as:

Fused Iminocoumarins: These heterocyclic structures can be synthesized to produce dyes with absorption and emission wavelengths in the red spectrum (e.g., absorption 525-547 nm, emission 581-596 nm). sapub.org

Azo-based Fluorescent Dyes: Modifications to azo dyes, such as their application to polyester fiber, have been shown to enhance various fastness properties and can be designed to induce fluorescence. cio.mx

The development of new fluorescent dyes often involves multi-step synthesis to build complex heterocyclic systems like benzothiadiazole or iminocoumarin derivatives, which are known to be strong emitters. sapub.orgpolympart.ir While not direct derivatives, these studies provide a blueprint for how the fundamental donor-acceptor structure of an azo dye like this compound could be altered or replaced with more complex, rigid systems to induce or enhance fluorescence.

Disperse Red Chromophore Integration into Polymeric Structures for Advanced Applications

A significant area of materials science involves the integration of dye chromophores into polymer backbones to create advanced functional materials. nih.gov This approach covalently locks the chromophore in place, overcoming issues like leaching that can occur with traditional dyeing. iosrjournals.org The chromophore of this compound, based on a 4-nitroaniline (B120555) diazo component, is a classic example of a "push-pull" system that is of interest for applications like nonlinear optics (NLO). sapub.org

The methodology for integrating such chromophores into a polymer typically involves two main pathways:

Monomer Functionalization and Polymerization: The dye molecule is first chemically modified to introduce a polymerizable group, such as a methacrylate (B99206) or styryl moiety. iosrjournals.orgsapub.org For instance, an azo dye containing a hydroxyl group can be reacted with methacryloyl chloride to create a monomer. sapub.org This NLO-active monomer is then co-polymerized with other standard monomers (like methyl acrylate) via radical polymerization to form a side-chain polymer where the dye is covalently attached to the main polymer chain. nih.govsapub.org

Post-Fabrication Grafting: A pre-formed polymer material can be surface-modified to create reactive sites (e.g., radicals via plasma treatment) that can then covalently bond with dye molecules that have been functionalized with radical-sensitive groups. iosrjournals.org

These "azo polymers" offer significant advantages over simple guest-host systems where the dye is just dispersed in a polymer matrix. Covalent bonding allows for a higher concentration of the chromophore without phase separation and leads to greater thermal and orientational stability, which is critical for materials used in photorefractive systems and electro-optic devices. nih.govsapub.org

Polymer Integration MethodDescriptionResulting StructureKey AdvantageReference
Monomer PolymerizationThe dye chromophore is first converted into a monomer, then co-polymerized with other monomers.Side-chain polymer with covalently bonded chromophores.High chromophore concentration; stable orientation. nih.govsapub.org
Post-Fabrication GraftingA polymer surface is activated (e.g., with plasma) to create radicals that bond with functionalized dyes.Dye molecules covalently linked to the surface of a material.Modifies existing materials; useful for sensing applications. iosrjournals.org

Thiophene (B33073) and Benzodifuranone Frameworks in Disperse Dye Design for Improved Properties

While this compound represents a successful design using a traditional azobenzene (B91143) core, research has explored alternative heterocyclic frameworks to achieve different or improved properties. p2infohouse.org Two notable examples are thiophene and benzodifuranone.

Thiophene-based Azo Dyes: Replacing the benzene (B151609) ring of the diazo component with a thiophene ring dramatically alters the dye's properties. Thiophene-based azo dyes are known for producing much brighter and deeper shades; for example, a mononitro-substituted 2-aminothiophene can yield a blue dye with a simple aniline (B41778) coupler, whereas a similar benzene-based structure would only be red or orange. p2infohouse.org Furthermore, some thiophene dyes offer an alternative mechanism for alkali-clearability. Dyes derived from 2-amino-3,5-dinitrothiophene, for instance, are destroyed under alkaline conditions, decomposing into colorless products, which is another way to prevent staining of adjacent fabrics. p2infohouse.org

Benzodifuranone Dyes: This class of chromophores represents a move away from azo chemistry to achieve high-performance properties. Benzodifuranone dyes, such as C.I. Disperse Red 356, are not designed for alkali-clearability but are renowned for their bright red colors and excellent wet and sublimation fastness properties. sci-hub.ru Their large, planar, and rigid structure contributes to their high stability and strong affinity for polyester, making them suitable for applications demanding high durability, such as sportswear. The development of benzodifuranone dyes was driven by the need to find alternatives to anthraquinone dyes that offered better wetfastness and were more economical and environmentally sound to manufacture.

Chromophore FrameworkKey FeaturePrimary AdvantageExample CompoundReference
Azobenzene (this compound type)Contains ester groupsAlkali-clearability via hydrolysisC.I. This compound worlddyevariety.comsci-hub.ru
Thiophene-AzoHeterocyclic (thiophene) ringDeeper shades; alkali-clearability via destructionC.I. Disperse Green 9 p2infohouse.org
BenzodifuranoneFused heterocyclic (lactone) systemExcellent wash and sublimation fastnessC.I. Disperse Red 356 sci-hub.ru

Advanced Dyeing Applications and Performance Evaluation of Disperse Red 278

Mechanism of Interaction with Synthetic Fibers

Disperse dyes are non-ionic, water-insoluble dyes primarily used for coloring hydrophobic synthetic fibers like polyester (B1180765). semanticscholar.orgcolourinn.inmdpi.com The dyeing mechanism involves the transfer of dye molecules from a fine aqueous dispersion into the solid fiber. upc.edu This process is driven by physical forces rather than ionic bonds. colourinn.in At elevated temperatures, typically around 130°C in a pressurized dyebath, the molecular structure of polyester fibers becomes more amorphous, creating temporary voids. semanticscholar.orgnctexchem.com This thermal agitation allows the small, non-polar disperse dye molecules to penetrate and diffuse into these amorphous regions of the fiber. semanticscholar.orgnctexchem.com Once inside the fiber's polymer system, the dye molecules are held in place by van der Waals forces and hydrogen bonds. semanticscholar.org As the system cools, the fiber structure contracts, trapping the dye molecules within the polymer matrix, which results in a colored and wash-fast material. semanticscholar.orgcolourinn.in

Substantivity and Affinity to Polyester and Blended Fabrics

Disperse Red 278, a single azo class dye, demonstrates good substantivity for polyester fibers. sci-hub.ruworlddyevariety.com Substantivity, in this context, refers to the attraction and absorption of the dye by the fiber from the dyebath. The hydrophobic nature of both the this compound molecule and the polyester fiber is the primary driver for this affinity. semanticscholar.orgsemanticscholar.org The dye molecules, being non-ionic and having low water solubility, are naturally drawn to the non-polar environment of the polyester fiber over the aqueous dye bath. colourinn.inmdpi.com

This dye is particularly effective for dyeing 100% polyester fabrics and is also suitable for polyester/cotton blends, where it is often used in conjunction with reactive dyes for the cotton component. worlddyevariety.commade-in-china.com The interactions between this compound and polyester are primarily governed by weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions. semanticscholar.org The planar structure and the presence of polar functional groups like -NO2 and -CN in many disperse dyes contribute to these interactions. semanticscholar.org

It is important to note that while this compound has high affinity for polyester, its hydrolyzed form does not. sci-hub.ru Alkaline hydrolysis of the ester groups in this compound results in the formation of water-soluble sodium carboxylates, which have little to no substantivity for polyester fibers. sci-hub.ru This property is utilized in discharge printing techniques. sci-hub.ru

Influence of Fiber Morphology and Crystallinity on Dye Uptake

The physical structure of the polyester fiber, including its morphology and degree of crystallinity, significantly impacts the uptake of disperse dyes like this compound. semanticscholar.orgjomardpublishing.com Polyester fibers possess a semi-crystalline structure, with both crystalline (highly ordered) and amorphous (less ordered) regions. upc.edusemanticscholar.org Dyeing occurs primarily in the amorphous regions, as the tightly packed molecular chains in the crystalline areas are largely inaccessible to dye molecules. semanticscholar.org

Several factors related to fiber morphology affect dye uptake:

Crystallinity: A higher degree of crystallinity in the polyester fiber generally leads to lower dye uptake, as there are fewer amorphous regions available for dye penetration. Conversely, treatments that decrease crystallinity or swell the amorphous regions can enhance dyeability.

Fiber Fineness and Cross-Sectional Shape: Research has shown that fiber fineness (denier) and the shape of the fiber's cross-section influence dyeing performance. jomardpublishing.comresearchgate.net Finer filaments with a round cross-section tend to exhibit higher dye uptake compared to coarser filaments or those with shapes like scalloped oval or cruciform. jomardpublishing.comresearchgate.net This is attributed to the larger surface area per unit mass of finer fibers, which facilitates faster initial dye adsorption. jomardpublishing.com

Molecular Orientation: The orientation of the polymer chains within the fiber also plays a role. Highly oriented fibers can be more difficult to dye due to the reduced accessibility of the internal structure.

Table 1: Influence of Polyester Yarn Fineness on Dye Uptake
Yarn DenierCross-Sectional ShapeDye Uptake (%)
50dRound~60%
75dScalloped Oval~55%
100dCruciform~50%

This table is based on findings from a study on the dyeing performance of polyester yarns with varying fineness and cross-sectional shapes. jomardpublishing.com

Optimization of Dyeing Processes

Optimizing the dyeing process for this compound on polyester is crucial for achieving desired color yield, fastness properties, and process efficiency. Key strategies involve manipulating temperature and pressure, exploring innovative dyeing media, and leveraging nanotechnology.

High-Temperature and High-Pressure Dyeing Techniques for Polyester

The standard and most effective method for applying disperse dyes like this compound to polyester is high-temperature and high-pressure (HTHP) dyeing. blogspot.comcolorfuldyes.com Due to the compact and crystalline structure of polyester, dyeing at atmospheric pressure and boiling temperature (100°C) results in a very slow rate of dye diffusion. semanticscholar.orgblogspot.com

By increasing the dyeing temperature to 120-130°C under pressure (typically up to 2 atm), the rate of dye diffusion into the fiber is significantly increased. blogspot.comcolorfuldyes.com This is because the higher temperature provides sufficient thermal energy to cause the polymer chain segments to move more violently, creating larger and more frequent transient pores for the dye molecules to enter. colorfuldyes.com

A typical HTHP dyeing cycle involves:

Setting the dyebath at a pH of 4.5-5.5. blogspot.com

Adding the dispersed dye to the bath at 50-60°C. blogspot.com

Slowly raising the temperature to the target, often 130°C, at a controlled rate (e.g., 1.5°C/min). blogspot.com

Maintaining the temperature for a set duration, typically 30-60 minutes, to allow for dye fixation. blogspot.comscribd.com

Cooling, rinsing, and often a reduction clearing process to remove surface dye and ensure good fastness. blogspot.com

This method allows for the use of higher molecular weight disperse dyes, which generally offer better sublimation fastness, a critical property for polyester fabrics that are often heat-set at high temperatures. blogspot.com

Supercritical Fluid Dyeing (scCO2) Efficiency with Disperse Dyes

An innovative and environmentally friendly alternative to water-based dyeing is supercritical fluid dyeing, which uses carbon dioxide (scCO2) as the dyeing medium. scirp.orgeco2dye.com This waterless technology eliminates wastewater generation and the need for auxiliary chemicals like dispersing agents. scirp.orgeco2dye.com

Disperse dyes, including presumably this compound, are suitable for this process because they are soluble in scCO2. eco2dye.comvinca.rs The process typically operates at temperatures between 80°C and 120°C and pressures from 200 to 250 bar. eco2dye.comdiva-portal.org Under these conditions, CO2 behaves as a fluid with properties of both a liquid and a gas, allowing it to effectively dissolve the dye and transport it into the polyester fiber. scirp.orgdiva-portal.org

The efficiency of scCO2 dyeing is influenced by several factors:

Temperature and Pressure: Increasing temperature and pressure generally enhances the solubility of the dye in the scCO2 and increases the diffusion rate into the fiber, leading to higher color strength (K/S values). vinca.rsresearchgate.net

Dyeing Time: Equilibrium dye uptake can be achieved in shorter times compared to conventional dyeing, often within 60 to 90 minutes. eco2dye.com

Dye Purity: The presence of auxiliaries found in commercial dyes can impact mass transfer in scCO2. Using purer, "crude" dyes can sometimes result in better dyeing performance. vinca.rs

Studies have shown that scCO2 dyeing can produce excellent color strength and fastness properties, comparable or even superior to conventional methods, without generating polluted effluent. diva-portal.orgresearchgate.net

Table 2: Typical Operating Conditions for scCO2 Dyeing of Polyester
ParameterRange
Temperature80 - 120 °C
Pressure200 - 250 bar (20 - 25 MPa)
Time60 - 90 minutes

This table summarizes typical parameters for dyeing polyester with disperse dyes in supercritical CO2. eco2dye.comdiva-portal.org

Role of Nanotechnology in Enhancing Dyeing Kinetics (e.g., ZnO Nanoparticles)

Nanotechnology offers a promising avenue for improving the efficiency and functionality of polyester dyeing. sciarena.com The application of metal oxide nanoparticles, such as zinc oxide (ZnO), can significantly enhance dyeing kinetics and impart additional properties to the fabric. sciarena.commdpi.com

One approach involves pre-treating the polyester fabric with a dispersion of ZnO nanoparticles. sciarena.com This treatment forms a thin layer of nanoparticles on the fabric surface. sciarena.com This nano-structured surface can increase the fabric's hydrophobicity and create a micro- and nanoscopic architecture that accelerates the adhesion and adsorption of disperse dye molecules. sciarena.com

Research using Disperse Red 167 (a different red disperse dye) on ZnO-pretreated polyester demonstrated several benefits:

Enhanced Dye Exhaustion: The dye uptake on pre-treated fabric was significantly higher at lower temperatures compared to untreated fabric. For instance, at 105°C, the exhaustion reached 98.55% for the pre-treated sample versus 72.20% for the untreated one. sciarena.com

Lower Dyeing Temperatures: The enhanced kinetics allow for successful dyeing at lower temperatures (e.g., 75-105°C), which saves energy. sciarena.com

Improved Functionality: Beyond improving dyeing, ZnO nanoparticles can impart multifunctional properties to the fabric, such as UV protection and antimicrobial activity. mdpi.comsphinxsai.comekb.eg

This nanotechnology-based approach presents a pathway to more sustainable dyeing processes by reducing energy consumption and potentially the amount of dyestuff required. sciarena.com

Comparative Analysis of Solvent-Assisted and Carrier Dyeing Methods

In the dyeing of polyester fibers with this compound, both solvent-assisted and carrier dyeing methods aim to enhance dye uptake and accelerate the dyeing rate at temperatures below the typical high-temperature, high-pressure conditions. sciarena.com However, they operate on different principles and present distinct advantages and disadvantages.

Carrier Dyeing: This method involves the use of chemical auxiliaries known as carriers, which are organic compounds that act as swelling agents for the polyester fiber. By reducing the glass transition temperature of the polymer, carriers facilitate the penetration of disperse dye molecules into the fiber structure at lower temperatures, typically around 100°C at atmospheric pressure. While effective in achieving deeper shades, the use of carriers is often associated with environmental concerns due to their toxicity and unpleasant odors. sciarena.comslideshare.net Furthermore, residual carriers can negatively impact the light fastness of the dyed fabric and may require extensive after-treatment to be removed. sciarena.com

Solvent-Assisted Dyeing: This technique utilizes organic solvents as a medium to dissolve the disperse dye, which then partitions into the polyester fiber. Solvents can effectively swell the fiber, similar to carriers, promoting dye diffusion. Some solvent systems, like natural deep eutectic solvents (NADES), have been explored as more environmentally friendly alternatives to traditional toxic carriers and dispersants. ceon.rs These alternative solvents can fully dissolve disperse dyes, potentially leading to enhanced color strength and rubbing fastness even at lower dyeing temperatures. ceon.rs However, challenges in solvent-assisted dyeing include the recovery and recycling of the solvent, as well as ensuring that the solvent does not adversely affect the physical properties of the fiber. sciarena.com

A key distinction lies in the state of the dye during application. In carrier dyeing, the dye remains in a dispersed state in an aqueous bath, with the carrier facilitating its transfer into the fiber. slideshare.net In solvent dyeing, the dye is in a dissolved state within the solvent, which can lead to different dyeing kinetics and final properties. While both methods can accelerate dyeing, they are often scrutinized for their environmental impact and cost-effectiveness. sciarena.com

Performance Assessment Metrics

Evaluation of Dye Exhaustion and Fixation on Textile Substrates

The efficiency of dyeing polyester with this compound is primarily measured by the exhaustion and fixation of the dye onto the textile substrate. Exhaustion refers to the percentage of dye that moves from the dyebath into the fiber during the dyeing process. Fixation, on the other hand, is the portion of the exhausted dye that is durably retained by the fiber after washing and other clearing treatments.

Studies have shown that various factors influence the exhaustion and fixation of disperse dyes. For instance, the particle size of the dye is critical, as a smaller particle size generally leads to better solubility and, consequently, higher exhaustion on polyester. sci-hub.ru The dyeing temperature and the use of auxiliaries also play a significant role. For example, in a study on a reactive red dye, maximum exhaustion and fixation were achieved at an optimal temperature of 61.50°C with specific concentrations of salt and alkali. researchgate.net While this study was not on this compound, it highlights the importance of process parameters. In another study involving a silicone waterless dyeing system with Disperse Red 177, the addition of a specific dispersant (NNO) at a 1.2% concentration improved the dye exhaustion to 94.18%. mdpi.com

Fastness Properties: Wet Fastness, Light Fastness, and Sublimation Fastness

The performance of this compound on polyester is critically evaluated based on its fastness properties, which determine the durability of the color during the textile's lifecycle.

Wet Fastness: This refers to the resistance of the dye to removal by water, washing, and perspiration. This compound is categorized as an alkali-clearable disperse dye, which contributes to its high wet fastness, making it suitable for applications like sportswear and workwear. magnacolours.com Dyes with good wet fastness resist bleeding and staining of adjacent fabrics during laundering. google.com The chemical structure of the dye and the removal of surface dye through clearing processes are key to achieving high wet fastness. core.ac.uk

Light Fastness: This property measures the resistance of the dye to fading when exposed to light. Disperse dyes, in general, have good light fastness on polyester. koreascience.kr For specific applications like automotive fabrics, very high light fastness is a stringent requirement. kayakuth.co.th The chemical structure of the dye, particularly the presence of certain functional groups, can influence its light fastness. sci-hub.ru

Sublimation Fastness: This is a crucial property for disperse dyes, especially for polyester, which is often subjected to heat treatments like heat-setting at temperatures around 200°C. sci-hub.ru Sublimation fastness refers to the resistance of the dye to vaporize and transfer to adjacent materials upon heating. Dyes with poor sublimation fastness can lead to staining and a loss of color depth. Improvements in sublimation fastness are often achieved by increasing the molecular size of the dye. sci-hub.ru

The following table provides a summary of the fastness ratings for a dye identified as Red C4G (Red 278) from a commercial source.

Fastness TestRating
Light Fastness (ISO 105-B02)5
Sublimation Fastness (ISO 105-X11, 180°C)4/5
Wash Fastness (ISO 105-C02) - Staining on Cotton4/5
Wash Fastness (ISO 105-C02) - Staining on Polyester4/5
Water Fastness (ISO 105-E01) - Staining on Cotton4/5
Water Fastness (ISO 105-E01) - Staining on Nylon4
Water Fastness (ISO 105-E01) - Staining on Wool4/5
Data sourced from MagnaColours ITOSPERSE Disperse Dye Range documentation. magnacolours.com

Thermo-Migration Behavior of Disperse Dyes

Thermo-migration is the phenomenon where disperse dye molecules move from the interior of the polyester fiber to its surface during subsequent heat treatments, such as those used for applying fabric finishes, or during storage at elevated temperatures. sci-hub.rublogspot.com This migration is attributed to the breaking of dye-fiber interactions due to increased thermal motion of both the dye molecules and the polymer chains. sci-hub.rukoreascience.kr

The consequences of thermo-migration can be detrimental to the quality of the dyed fabric, leading to:

A change in the color shade. colorfuldyes.com

Decreased fastness to rubbing, washing, and perspiration. colorfuldyes.com

Reduced light fastness. colorfuldyes.com

Staining of other materials during ironing or storage. colorfuldyes.com

The severity of thermo-migration is influenced by several factors, including the chemical structure and molecular size of the disperse dye, the concentration of dye within the fiber, and the conditions of the heat treatment. koreascience.kr Dyes with a larger molecular size and stronger interactions with the fiber tend to exhibit lower thermo-migration. koreascience.kr The presence of residual finishing agents on the fiber surface can also exacerbate the problem, as they can act as a solvent for the dye, facilitating its movement to the surface. blogspot.comcolorfuldyes.com Minimizing thermo-migration is a key goal in the development of high-performance disperse dyes. sci-hub.ru

Alkali-Clearing Properties in Polyester/Cellulose (B213188) Blends

This compound is classified as an alkali-clearable disperse dye. sci-hub.rumagnacolours.com This characteristic is particularly advantageous when dyeing polyester/cellulose blends. In a typical one-bath dyeing process for such blends, both disperse and reactive dyes are used. After the dyeing cycle, a clearing process is necessary to remove the disperse dye that has stained the cellulosic component, ensuring a pure shade and good wet fastness.

Conventional clearing is done under acidic reduction conditions, often using sodium hydrosulphite. sci-hub.ru However, alkali-clearable dyes like this compound are designed with functional groups, such as carboxylic esters, that are susceptible to hydrolysis under alkaline conditions. sci-hub.ru

During the alkaline wash-off stage, which is typically required to remove unfixed reactive dye from the cellulose portion, the alkali-clearable disperse dye on the cellulose surface is hydrolyzed. sci-hub.ru This hydrolysis converts the dye into a water-soluble form with little to no affinity for either polyester or cellulose. sci-hub.ru As a result, the dye is easily washed off from the cellulosic part, preventing staining of adjacent white areas. This eliminates the need for a separate, harsh reduction clearing step, which simplifies the process, reduces costs, and lessens the environmental impact associated with effluent treatment. sci-hub.ru This unique property makes this compound highly suitable for dyeing polyester/cellulose blends, especially for items requiring high wet fastness like sportswear and workwear. magnacolours.commagnacolours.com

Analytical Chemistry for Characterization and Monitoring of Disperse Red 278

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for obtaining information about the chemical structure and concentration of Disperse Red 278. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of colored compounds like this compound. This method measures the absorption of ultraviolet and visible light by the dye molecule. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the dye's chromophoric system, which is responsible for its color. The wavelength of maximum absorbance (λmax) is a key parameter used for identification and quantification.

In the context of degradation monitoring, UV-Vis spectroscopy offers a straightforward and rapid means to track the decolorization of a dye solution. rsc.org As the dye degrades, its chromophoric structure is altered or destroyed, leading to a decrease in the absorbance at its λmax. This change in absorbance over time can be used to determine the rate of degradation. For instance, in studies of photocatalytic degradation, the decrease in the intensity of the characteristic absorption peak of the dye is monitored to evaluate the efficiency of the process.

Key UV-Vis Spectroscopy Parameters for Azo Dyes:

ParameterDescriptionApplication in this compound Analysis
λmax (Wavelength of Maximum Absorbance) The wavelength at which the dye exhibits the highest absorbance of light.Used for the identification and quantification of the dye. Changes in λmax can indicate chemical transformations.
Absorbance A measure of the amount of light absorbed by the dye solution at a specific wavelength.Directly proportional to the concentration of the dye, according to the Beer-Lambert law, enabling quantification.
Decolorization Rate The rate at which the absorbance at λmax decreases during a degradation process.Used to assess the efficiency of various degradation methods, such as photocatalysis or biological treatment. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. technologynetworks.comintertek.com It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. technologynetworks.com The absorption of infrared radiation causes the bonds within the molecule to vibrate at specific frequencies. mdpi.com The resulting FTIR spectrum is a unique "molecular fingerprint" that provides detailed information about the compound's chemical structure. intertek.com

For this compound, an anthraquinone-based dye, the FTIR spectrum would reveal characteristic absorption bands corresponding to its key functional groups. Analysis of the FTIR spectrum can confirm the presence of these groups and, in degradation studies, can show the disappearance of these bands or the appearance of new ones, indicating the breakdown of the original dye molecule into smaller compounds. rsc.org

Expected FTIR Absorption Bands for this compound:

Functional GroupCharacteristic Wavenumber Range (cm⁻¹)Significance for this compound
N-H (amines) 3300-3500Indicates the presence of amino groups in the dye structure.
C-H (aromatic) 3000-3100Confirms the presence of the aromatic rings of the anthraquinone (B42736) core.
C=O (quinone) 1630-1680A key indicator of the anthraquinone structure.
C=C (aromatic) 1400-1600Further evidence of the aromatic system.
C-N (aromatic amine) 1250-1360Corresponds to the bond between the nitrogen atom and the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. uobasrah.edu.iq It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). mlsu.ac.in When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are influenced by their chemical environment. The resulting NMR spectrum provides information about the number of different types of protons or carbons, their connectivity, and their spatial arrangement. mlsu.ac.in

¹H-NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule and their neighboring atoms. researchgate.net

¹³C-NMR spectroscopy provides information about the different types of carbon atoms in the molecule. chemicalbook.comnih.gov

For a compound like this compound, NMR spectroscopy can be used to confirm its proposed structure by analyzing the chemical shifts, integration (for ¹H-NMR), and coupling patterns of the various signals. tandfonline.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures and for the sensitive detection and quantification of individual components. These methods are particularly important for analyzing dye formulations, which may contain impurities, and for identifying the various products formed during degradation.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate the components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase (a liquid solvent). uga.edu When coupled with Mass Spectrometry (MS), it becomes a highly sensitive and specific analytical tool. lcms.cz The HPLC separates the dye from other components in a sample, and the mass spectrometer then ionizes the separated molecules and measures their mass-to-charge ratio (m/z), providing definitive identification. lcms.czepa.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragment ions, which is particularly useful for structural confirmation. mdpi.com

HPLC-MS/MS is widely used for the trace analysis of disperse dyes in various matrices, including textiles and environmental samples. lcms.cz It allows for both the identification and precise quantification of this compound, even at very low concentrations. lcms.czsatra.com

Typical Parameters in HPLC-MS/MS Analysis of Disperse Dyes:

ParameterDescriptionCommon Settings for Disperse Dye Analysis
Stationary Phase The material packed in the HPLC column that interacts with the analytes.C18 columns are commonly used for the separation of disperse dyes. mdpi.com
Mobile Phase The solvent that carries the sample through the column.A gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid. mdpi.comlcms.cz
Ionization Source The component of the mass spectrometer that converts the analyte molecules into ions.Electrospray ionization (ESI) is frequently used for disperse dyes. lcms.cz
Detection Mode The method used by the mass spectrometer to detect the ions.Multiple Reaction Monitoring (MRM) in MS/MS provides high selectivity and sensitivity for quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile organic compounds. uga.edu In GC, the sample is vaporized and separated in a gaseous mobile phase that flows through a capillary column. The separated components then enter the mass spectrometer for detection and identification.

While disperse dyes themselves are generally not volatile enough for direct GC-MS analysis, this technique is highly effective for identifying the smaller, more volatile molecules that are formed during the degradation of this compound. rsc.org By analyzing the degradation products, researchers can propose pathways for how the dye breaks down under different conditions, such as in the presence of microorganisms or during advanced oxidation processes. researchgate.net For example, the identification of compounds like phthalic acid derivatives or simpler aromatic amines can provide insight into the cleavage of the anthraquinone structure. rsc.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography for the analysis of disperse dyes. who.int Its coupling with mass spectrometry (MS) provides a highly selective and sensitive analytical tool. Ultra-high performance supercritical fluid chromatography (UHPSFC) coupled with tandem mass spectrometry (MS/MS) is particularly effective for the rapid and simultaneous determination of multiple disperse dyes. capes.gov.brresearchgate.net

A typical UHPSFC-MS/MS method for the analysis of disperse dyes involves the use of carbon dioxide as the main mobile phase, often with a methanol modifier. capes.gov.brmdpi.com The separation is achieved on a suitable stationary phase, with C18 columns being a common choice. capes.gov.brmdpi.com Detection is performed using a triple quadrupole mass spectrometer, often in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. capes.gov.brresearchgate.net While a specific method for this compound has not been detailed in the reviewed literature, the established methodologies for other disperse dyes are directly applicable. For instance, a study on 17 disperse dyes demonstrated a rapid analysis time of 5 minutes with satisfactory recoveries ranging from 70.55% to 103.03%. capes.gov.brresearchgate.net

Table 1: Representative UHPSFC-MS/MS Parameters for Disperse Dye Analysis

ParameterValue/Condition
Chromatography System Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)
Mass Spectrometer Triple Quadrupole with ESI source
Column Waters ACQUITY UPC²™ BEH C18 (or similar) capes.gov.brmdpi.com
Mobile Phase CO₂ (A) and Methanol (B) mdpi.com
Analysis Time ~4.5 - 5 minutes capes.gov.brmdpi.com
Flow Rate 2 mL/min mdpi.com
Ionization Mode ESI (+) capes.gov.brresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) capes.gov.brresearchgate.net

Extraction and Sample Preparation Methodologies from Complex Matrices

The effective extraction of this compound from complex matrices is a critical first step for accurate analysis. The choice of extraction method depends on the nature of the sample, whether it be textile fibers or environmental samples.

Extraction from Textile Fibers for Forensic and Research Purposes

In forensic science, the analysis of dyes from single textile fibers can provide crucial evidence. mdpi.com The extraction of disperse dyes like this compound from hydrophobic polyester (B1180765) fibers requires the use of suitable organic solvents. mdpi.comresearchgate.net Due to the hydrophobic nature of both the dye and the fiber, solvents with low polarity are generally preferred. mdpi.com

Commonly used solvents for the extraction of disperse dyes from polyester include chlorobenzene, methanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net Chlorobenzene is frequently reported as an effective solvent, often used at elevated temperatures (100-130°C) to facilitate dye extraction. mdpi.comresearchgate.net Other methods may employ ultrasonication to enhance the extraction efficiency. nih.gov For instance, a single polyester fiber can be extracted in a sealed glass capillary with a small volume of solvent, followed by heating and centrifugation before analysis by techniques like HPLC-MS/MS. mdpi.com

Table 2: Common Solvents and Conditions for Disperse Dye Extraction from Polyester Fibers

SolventTemperatureDurationAdditional Notes
Chlorobenzene 100 - 130°C5 - 30 minMost commonly used solvent. mdpi.comresearchgate.net
Methanol 70°C30 minOften used with ultrasonication. capes.gov.brresearchgate.net
Acetonitrile 60°C60 minUsed with ultrasonication for single fibers. mdpi.com
Dimethylformamide (DMF) 120 - 130°C1 - 2 minMay be modified with additives. mdpi.com
Dichloromethane 50°C10 minUsed with ultrasonication. nih.gov

Analysis in Environmental Samples (Wastewater, Soil, House Dust)

The presence of disperse dyes in the environment is a growing concern. These dyes can be released from textiles and accumulate in various environmental compartments.

Wastewater: Textile dyeing processes can release unfixed dyes into wastewater. p2infohouse.org The analysis of this compound in wastewater typically involves a pre-concentration step followed by chromatographic analysis. While specific studies on this compound in wastewater are limited, general methods for disperse dye analysis are applicable. These often involve solid-phase extraction (SPE) to isolate the dyes from the aqueous matrix before analysis by LC-MS or a similar technique. Monitoring of industrial effluent is crucial, and some regulatory guidelines propose release limits for certain azo disperse dyes. canada.ca

Soil: Information on the direct analysis of this compound in soil is scarce. However, methodologies developed for other organic contaminants in soil can be adapted. This would typically involve solvent extraction of the soil sample, followed by a clean-up step to remove interfering substances, and subsequent analysis by a sensitive chromatographic method like LC-MS/MS.

House Dust: Disperse dyes can shed from textiles and accumulate in house dust, leading to potential human exposure. nih.gov Recent studies have focused on the analysis of azobenzene (B91143) disperse dyes in house dust. nih.govresearchgate.net The analytical process generally includes the extraction of dust samples with an organic solvent, followed by analysis using high-resolution mass spectrometry to identify and quantify the dyes present. nih.gov Detection frequencies for some disperse dyes in house dust have been found to be high, with concentrations reaching up to several thousand nanograms per gram of dust. nih.gov

Structure Activity and Structure Property Relationships of Disperse Red 278 Derivatives

Molecular Design Principles for Improved Fastness Properties

The fastness properties of disperse dyes, such as their resistance to sublimation, light, and washing, are critical for their performance on textiles. These properties are intrinsically linked to the molecular structure of the dye.

Influence of Molecular Size and Polar Groups on Sublimation Fastness

Sublimation fastness is a crucial property for disperse dyes, especially those used on polyester (B1180765), which often undergoes heat-setting at high temperatures. sci-hub.ru The tendency of a dye to sublime is related to its volatility, which is influenced by its molecular size and the presence of polar groups. blogspot.comumt.edu.pk

Generally, increasing the molecular size of a disperse dye leads to improved sublimation fastness. sci-hub.rublogspot.com Larger molecules have greater intermolecular forces, which require more energy to overcome for the dye to transition into a gaseous state. This principle is a cornerstone in the development of high-energy disperse dyes, which are characterized by higher molecular weights and good heat and sublimation fastness. blogspot.comsapub.org

The introduction of polar functional groups into the dye molecule also enhances sublimation fastness. sci-hub.ruorientjchem.org These groups can increase intermolecular attractions through dipole-dipole interactions and hydrogen bonding, thereby reducing the dye's vapor pressure. orientjchem.org For instance, the presence of hydroxyl (-OH), amino (-NH2), and nitro (-NO2) groups can contribute to better sublimation resistance. orientjchem.org

Table 1: General Relationship Between Molecular Characteristics and Sublimation Fastness

Molecular CharacteristicInfluence on Sublimation FastnessRationale
Increasing Molecular Size IncreasesHigher intermolecular forces (van der Waals) require more energy to overcome. sci-hub.rublogspot.com
Presence of Polar Groups IncreasesEnhanced dipole-dipole interactions and potential for hydrogen bonding reduce volatility. sci-hub.ruorientjchem.org
Decreasing Molecular Size DecreasesLower intermolecular forces lead to higher volatility and a greater tendency to sublime. blogspot.comsapub.org
Absence of Polar Groups DecreasesWeaker intermolecular forces result in a higher vapor pressure. blogspot.com

This table provides a generalized summary of the principles governing sublimation fastness in disperse dyes.

Substituent Effects on Light Fastness and Photostability

The light fastness of a disperse dye refers to its ability to resist fading upon exposure to light. This property is highly dependent on the chemical nature of the dye and the substituents present on its chromophoric system. mdpi.com

For azo disperse dyes, the nature of substituents on both the diazo and coupling components can significantly impact light fastness. Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and halogen atoms, when strategically placed on the aromatic rings, can improve light fastness. mdpi.comresearchgate.net These groups can help to delocalize the electronic charge in the excited state of the dye molecule, making it less susceptible to photochemical degradation. researchgate.net Conversely, electron-donating groups may decrease light fastness. mdpi.com

Research has indicated that for some azo dyes, the presence of an intramolecular hydrogen bond between a hydroxyl group and the azo linkage can contribute to higher light fastness by providing a pathway for the dissipation of absorbed light energy as heat. orientjchem.org The photofading behavior of disperse dyes is directly correlated with their chemical structures. For example, studies on certain disperse dyes have shown that those containing cyanoethyl or acetoxyethyl groups as substituents exhibit particular photofading characteristics. researchgate.net

Table 2: Effect of Substituents on Light Fastness of Azo Disperse Dyes

Substituent TypePositionEffect on Light Fastness
Electron-withdrawing (e.g., -NO2, -CN, -Cl) On diazonium componentGenerally improves mdpi.comresearchgate.net
Electron-donating (e.g., -CH3, -OCH3) On diazonium componentMay decrease mdpi.com
Urethane group (-NHCOO-) On coupling componentCan increase sci-hub.se
Chlorine substituent On diazo componentMay decrease sci-hub.se

Chemical Structure and Environmental Fate Correlation

The environmental fate of disperse dyes is a significant consideration, encompassing their biodegradability and degradation pathways. These aspects are closely tied to the dye's molecular constitution.

Relationship between Molecular Constitution and Biodegradability

Disperse dyes, being sparingly soluble in water, generally exhibit low rates of biodegradation. scbt.comopenbiotechnologyjournal.com The molecular size and complexity of these dyes can limit their uptake by microorganisms, which is a crucial step in the biodegradation process. scbt.com

However, the presence of certain substituents can influence the extent of biodegradation. For instance, neutral dyes with hydroxyl, amino, acetamido, or nitro groups on the aromatic rings have been observed to have greater biodegradation and mineralization compared to those with unsubstituted rings. scbt.com The reductive cleavage of the azo bond is a major degradation pathway for azo dyes under anaerobic conditions, leading to the formation of aromatic amines. scbt.com

Impact of Functional Groups on Hydrolysis and Degradation Pathways

The functional groups within a disperse dye molecule play a pivotal role in its degradation pathways, including hydrolysis. Disperse Red 278 contains ester functional groups (-COOCH3) within its structure. worlddyevariety.com These ester linkages are susceptible to hydrolysis, particularly under alkaline conditions, which is a key feature of alkali-clearable disperse dyes. sci-hub.ru

The hydrolysis of the ester groups in dyes like this compound converts them into carboxylic acid groups. sci-hub.ru This transformation increases the water solubility of the dye, facilitating its removal from the surface of polyester fibers during the clearing process. sci-hub.ru This designed instability under specific pH conditions is a crucial aspect of its application in dyeing polyester/cellulosic blends. sci-hub.ru

Beyond alkaline hydrolysis, other degradation pathways can include photo-reduction, which may be a slow process in the environment, and oxidation, for example, through advanced oxidation processes involving hydroxyl radicals. scbt.comopenbiotechnologyjournal.com

Chromophoric Systems and Spectral Characteristics

The color of a dye is determined by its chromophoric system, which is the part of the molecule responsible for absorbing light in the visible region of the electromagnetic spectrum. internationaljournalcorner.com

This compound is a single azo dye, meaning its primary chromophore is the azo group (-N=N-) connecting two aromatic rings. worlddyevariety.com The extended conjugated system, which includes the aromatic rings and the azo bridge, allows for the absorption of visible light, resulting in the dye's characteristic red color. mdpi.com

The specific shade and intensity of the color are modulated by the presence of auxochromes, which are functional groups attached to the chromophore. essentialchemicalindustry.org In this compound, these include the nitro group (-NO2), an electron-withdrawing group, and the substituted amino group, which acts as an electron-donating group. worlddyevariety.com The interaction of these substituents with the aromatic system influences the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λmax). mdpi.com Generally, extending the conjugation or adding strong electron-donating and electron-withdrawing groups can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. internationaljournalcorner.com

Azo and Anthraquinone (B42736) Chromophores in this compound

This compound is chemically classified as a monoazo dye. worlddyevariety.commade-in-china.com Its molecular structure is built around a single azo group (-N=N-) which acts as the primary chromophore, the part of the molecule responsible for absorbing light and thus producing color. The chemical formula for this compound is C₂₂H₂₅N₅O₇, and its CAS number is 68248-10-2. worlddyevariety.com

Azo dyes represent the largest and most important class of textile dyes, valued for their relatively simple synthesis and the ease with which their chemical structures can be modified to produce a wide range of colors. mdpi.com The color of azo dyes is determined by the electronic properties of the aromatic rings connected to the azo bridge. The synthesis of this compound involves the diazotization of 4-Nitrobenzenamine and subsequent coupling with 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline. worlddyevariety.com

In contrast, anthraquinone dyes are another significant class of colorants, with a chromophoric system based on the anthraquinone structure. blogspot.comscielo.br These dyes are known for their brightness, with colors ranging from red to blue. blogspot.com However, simple anthraquinone dyes tend to have lower molar absorptivities compared to azo compounds, resulting in lower color yield. blogspot.com While some sources may broadly refer to this compound as being derived from anthraquinone, its specific chemical structure, characterized by the CAS number 61355-92-8 and the synonym 2-Acetamido-4-[bis[(2-methoxycarbonyl)ethyl]amino]-4'-nitroazobenzene, definitively places it in the single azo class. worlddyevariety.comlookchem.com

The versatility of azo dyes like this compound stems from the ability to alter their properties, such as light absorption and color fastness, by introducing different substituent groups to the aromatic rings. mdpi.com This adaptability has made them a cornerstone of the disperse dye category, which is designed for coloring hydrophobic fibers like polyester. sci-hub.ru

Table 1: Chemical Identification of this compound

Identifier Value Reference
C.I. Name This compound worlddyevariety.com
C.I. Number 113386 worlddyevariety.com
Chemical Class Monoazo worlddyevariety.commade-in-china.com
CAS Number 68248-10-2 worlddyevariety.com
Molecular Formula C₂₂H₂₅N₅O₇ worlddyevariety.com
Molecular Weight 471.46 worlddyevariety.com

Tautomerism and its Influence on Spectroscopic Behavior

Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms, is a key factor influencing the spectroscopic properties of many azo dyes. For azo dyes, the most common form is azo-hydrazone tautomerism. The azo form contains the -N=N- linkage, while the hydrazone form contains a C=N-NH- linkage and a keto group. The equilibrium between these two tautomers can be influenced by the solvent, temperature, and the electronic nature of substituents on the aromatic rings.

Research has indicated that this compound exhibits polymorphism, which is attributed to the slow exchange between two different conformers. researchgate.net This conformational isomerism is a facet of its structural chemistry that directly impacts its properties. The existence of multiple tautomeric or conformational forms means that the dye does not have a single, static structure in solution.

The spectroscopic behavior of a dye is a direct consequence of its electronic structure. Different tautomers have distinct arrangements of electrons and, therefore, absorb light at different wavelengths. This can result in a phenomenon known as solvatochromism, where the color of a dye solution changes with the polarity of the solvent. researchgate.net The change in solvent polarity can shift the equilibrium between tautomers, leading to a change in the observed absorption spectrum. For instance, the keto-hydrazone tautomer of a dye typically absorbs light at a longer wavelength (a bathochromic shift) compared to its azo-enol counterpart. essentialchemicalindustry.org

The study of disperse azo dyes derived from 2-amino-5-nitrothiazole (B118965) has shown that their electronic spectra are highly sensitive to solvent polarity, with more pronounced positive solvatochromism in aprotic solvents. researchgate.net This behavior is linked to the polarization induced by the solute. The ability to exist in different tautomeric forms, each with a unique absorption profile, is a critical aspect of the structure-property relationship for azo dyes like this compound, affecting their final color and performance in dyeing applications.

Table 2: Comparison of Chromophore and Structural Characteristics

Feature Azo Dyes Anthraquinone Dyes Influence of Tautomerism
Core Chromophore Azo group (-N=N-) connecting aromatic systems. mdpi.com Anthraquinone core structure. scielo.br Can lead to two or more interconvertible structures (e.g., azo-enol and keto-hydrazone). essentialchemicalindustry.org
Color Range Full spectrum possible through substitution. essentialchemicalindustry.org Typically bright reds, violets, and blues. blogspot.com Different tautomers have different absorption maxima, affecting the overall color. bg.ac.rs
Synthesis Generally involves straightforward diazotization and coupling reactions. mdpi.com Often requires more complex reactions under pressure. blogspot.com The stability of different tautomers can be influenced by synthesis and purification conditions.
Spectroscopic Behavior Sensitive to substituents and solvent (solvatochromism). researchgate.net Generally stable but can have lower color intensity than azo dyes. blogspot.com Leads to multiple absorption bands and solvatochromic effects as the equilibrium shifts. researchgate.net

Emerging Applications in Advanced Materials Science Featuring Disperse Red 278

Nonlinear Optical (NLO) Materials Development

The development of materials with nonlinear optical (NLO) properties is crucial for next-generation applications in high-speed data modulation and optical switching. Azo dyes like Disperse Red are at the forefront of this research due to their large molecular hyperpolarizability.

Disperse Red Chromophores in Polyimide Synthesis for NLO Applications

To be effective in practical devices, NLO chromophores must be integrated into a stable host material, often a polymer, that can be processed into high-quality thin films. Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability, making them ideal candidates for this purpose. tandfonline.comsid.ir Researchers have focused on chemically attaching Disperse Red-type chromophores as side chains to the polyimide backbone. tandfonline.comresearchgate.net This side-chain approach is preferred over simply mixing the dye into the polymer (a guest-host system) because it prevents phase separation of the chromophore at high concentrations and significantly enhances the long-term stability of the material's NLO properties. researchgate.netspiedigitallibrary.org

The synthesis process often involves creating a diamine monomer that already contains the Disperse Red chromophore. tandfonline.comresearchgate.net This functionalized monomer is then polymerized with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, to form the final polyimide. tandfonline.com The resulting polymers exhibit high glass transition temperatures (Tg), often exceeding 200°C, which is critical for maintaining the alignment of the chromophores needed for a stable second-order NLO response. tandfonline.comresearchgate.net For instance, a polyimide containing a Disperse Red 1 side-chain was synthesized with a glass transition temperature of 215°C. tandfonline.com Another study reported a polyimide with a Disperse Red derivative that had a Tg of 225°C and a decomposition temperature of 354°C. researchgate.net

These synthesized polyimides, after being processed into thin films and having their chromophores aligned through a process called poling, exhibit significant second-harmonic generation (SHG), a key NLO effect. tandfonline.comacs.org

Electro-Optic Modulation in Hybrid Sol-Gel Systems Doped with Disperse Red

Hybrid organic-inorganic sol-gel systems represent another promising avenue for developing NLO materials. These materials combine the processing advantages and durability of an inorganic glass (like silica) with the high NLO activity of an organic chromophore. optica.orgspiedigitallibrary.org Disperse Red dyes, such as Disperse Red 1 and Disperse Red 13, are frequently used as the active NLO dopant in these systems. optica.orgnih.gov

The sol-gel process involves the hydrolysis and condensation of molecular precursors, like tetraethoxysilane (TEOS), to form a glassy network. spiedigitallibrary.org The Disperse Red dye is either dissolved into the sol-gel solution or chemically linked to a silane (B1218182) precursor before polymerization. researchgate.net This method allows for high concentrations of the chromophore to be incorporated into the silica (B1680970) matrix. optica.org

Once the doped sol-gel material is cast into a thin film, the chromophore molecules are aligned using corona poling at elevated temperatures (e.g., 160-180°C) to induce a non-centrosymmetric structure, which is a prerequisite for second-order NLO effects like the electro-optic (E-O) effect. optica.org This E-O effect, where the refractive index of the material changes in response to an applied electric field, is the basis for light modulators. Research has demonstrated that hybrid sol-gel films doped with a high-hyperpolarizability chromophore can achieve E-O coefficients (a measure of modulation efficiency) greater than 30 pm/V. optica.org Another study on Disperse Red 1 (DR1) doped silica films reported an even higher E-O coefficient of 120 pm/V. optica.org These values are competitive with traditional inorganic crystals like lithium niobate, but the polymer-based systems offer easier processing and integration. spiedigitallibrary.orgoptica.org

Stability and Performance of NLO Materials under Varied Environmental Conditions

A critical factor for the practical application of NLO materials in devices is the stability of their properties over time and under various environmental stresses, particularly heat. tandfonline.comresearchgate.net The primary challenge is maintaining the poling-induced alignment of the chromophores, as molecular relaxation can lead to a decay of the NLO effect. tandfonline.com

In polyimide systems, stability is directly linked to the material's high glass transition temperature (Tg). tandfonline.com The rigid polyimide structure effectively "locks" the poled chromophores in place, preventing reorientation. Studies have shown excellent long-term stability in these systems. For example, a poled polyimide film with a Disperse Red side-chain showed no significant decay in its SHG signal below 218°C and maintained its dipole orientation for over 500 hours at 150°C. tandfonline.com Another report noted that Disperse Red-based polyimides retain about 80-90% of their maximum NLO properties after 1000 hours. researchgate.net

Hybrid sol-gel systems also demonstrate impressive thermal stability. The rigid inorganic silica network formed during the sol-gel process provides a stable environment for the embedded chromophores. spiedigitallibrary.org A study on Disperse Red 1-doped silica films found that the nonlinearity was stable for at least 1000 hours at 125°C with no relaxation. optica.org Another system based on a hybrid sol-gel doped with a nonlinear chromophore showed good temporal stability of its E-O coefficient. optica.org This high level of stability is crucial for the reliability of electro-optic devices, which may operate at elevated temperatures. spiedigitallibrary.orgoptica.org

Interactive Data Table: NLO Material Properties

Material SystemChromophorePropertyValue
Side-Chain PolyimideDisperse Red 1 DerivativeGlass Transition Temp. (Tg)215 °C tandfonline.com
Side-Chain PolyimideDisperse Red 1 DerivativeDecomposition Temp.354 °C researchgate.net
Side-Chain PolyimideDisperse Red 1 DerivativeSHG Coefficient (d33)69 pm/V researchgate.net
Hybrid Sol-GelDisperse Red 1 (DR1)E-O Coefficient (d33)120 pm/V optica.org
Hybrid Sol-GelHigh-Hyperpolarizability ChromophoreE-O Coefficient (r33)>30 pm/V optica.org
Hybrid Sol-GelDisperse Red 1 (DR1)Thermal StabilityStable for 1000h @ 125°C optica.org

Functional Dyeing for Smart Textiles

Beyond traditional coloration, disperse dyes are being investigated for their ability to impart additional functionalities to fabrics, leading to the development of "smart textiles."

Antibacterial Finishing of Fabrics with Disperse Dyes

The integration of antimicrobial properties into textiles is of growing interest for applications in medical garments, sportswear, and home textiles to prevent odor and disease transmission. One approach is to use dyes that possess inherent antibacterial activity, combining the dyeing and finishing steps into a single, more efficient process. mdpi.comtextileengineering.net

Recent research has focused on synthesizing novel disperse dyes, including azo pyrazole (B372694) and vinyl sulfone derivatives, that exhibit significant antibacterial capabilities. nih.govnih.gov These dyes have been tested for their effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govresearchgate.net Studies have shown that polyester (B1180765) and nylon fabrics dyed with these functional dyes display impressive antibacterial activity. mdpi.comnih.gov The effectiveness of the antibacterial finish is often evaluated by measuring the zone of inhibition, where larger zones indicate higher activity. nih.gov

The dyeing process itself can be optimized for both color and function. Supercritical carbon dioxide (scCO2) has emerged as an environmentally friendly alternative to water-based dyeing, and it has been successfully used to apply these antibacterial disperse dyes to synthetic fabrics like polyester (PET) and polypropylene. mdpi.comnih.govnih.gov Fabrics dyed using this method not only show good color strength and fastness but also retain excellent antibacterial properties. mdpi.comnih.gov

Luminescent and Fluorescent Textile Applications

Luminescent and fluorescent textiles are used in high-visibility clothing, safety applications, and anti-counterfeiting technologies. core.ac.ukresearchgate.netnih.gov Disperse dyes with fluorescent properties are key to creating these textiles, particularly for synthetic fibers like polyester. researchgate.netnih.gov

One innovative application involves combining different types of luminescent materials. For instance, a green-emitting rare earth luminous fiber, which contains phosphors like SrAl2O4:Eu2+, Dy3+, can be dyed with a red fluorescent disperse dye. core.ac.uk The light emitted by the fiber's core phosphor can then excite the red dye on the surface. This energy transfer results in a blended luminescence, effectively shifting the apparent color of the glowing fiber from green towards red. core.ac.uk Research has shown that by dyeing a green-emitting fiber with a red disperse dye, the emission peak can be moved from 520 nm (green) to 620 nm (red). core.ac.uk

The development of luminescent colorants also extends to lanthanide-based complexes that can be formulated as disperse dyes for polyester. brad.ac.uk These complexes can produce a range of colors under UV light and offer excellent photostability, making them suitable for security markings on textiles. brad.ac.uk Fluorescent disperse dyes are also used more conventionally to create highly visible fabrics for safety vests and activewear, where their ability to glow under daylight or UV light significantly enhances wearer visibility. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on Disperse Red 278

This compound is a monoazo dye used primarily in the textile industry. worlddyevariety.com Its primary application is the dyeing and printing of synthetic fabrics such as polyester (B1180765) and polyester/cotton blends. colorcominternational.comdyestuffscn.comsdinternational.comenochdye.com It is also noted for its suitability in dyeing polyester superfine fibers and for use in plasma printing processes alongside reactive dyes. worlddyevariety.comdyestuffscn.com

The synthesis of this compound involves the diazotization of 4-Nitrobenzenamine, which is then coupled with 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline. worlddyevariety.comdyestuffscn.com Chemically, it is identified by the CAS Registry Number 68248-10-2 and the molecular formula C22H25N5O7, with a molecular weight of 471.46 g/mol . worlddyevariety.comdyestuffscn.comnih.gov The dye appears as a brilliant red powder. dyestuffscn.comenochdye.com

Research findings on its performance characteristics indicate good fastness properties. It demonstrates high ratings for light fastness (xenon arc), as well as for washing, sublimation, and rubbing fastness, which are critical for its industrial applications in textiles. colorcominternational.comdyestuffscn.com

From a regulatory and safety standpoint, aggregated information from 42 reports submitted to the European Chemicals Agency (ECHA) indicates that this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS). nih.gov It is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov In New Zealand, it does not have an individual approval for use as a chemical on its own but may be used as a component within a product covered by a group standard. nih.gov

Identified Research Gaps and Methodological Challenges

Despite its commercial use, there is a notable scarcity of dedicated scientific research on this compound. The majority of available information comes from chemical supplier data sheets and general studies on disperse dyes. Key research gaps include:

Environmental Fate and Degradation: There is a lack of specific studies on the environmental persistence, mobility, and degradation pathways of this compound. The degradation products that may form under various environmental conditions (e.g., aerobic, anaerobic, photodegradation) are unknown. Research on other azo dyes, such as Disperse Red 1, has shown that degradation products can sometimes be more toxic than the parent compound, highlighting a critical knowledge gap for this compound. nih.gov

Ecotoxicology: Comprehensive ecotoxicological data is missing. While disperse dyes as a class are known to be potentially toxic to aquatic organisms, specific data for this compound across different trophic levels (algae, invertebrates, fish) is not readily available in the public domain. scbt.comnih.gov The potential for bioaccumulation in the food chain is also an un-investigated area. nih.gov

Human Health and Toxicokinetics: Although GHS classifications suggest low hazard, detailed toxicological studies are lacking. nih.gov There is no publicly available research on the toxicokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in mammals. Such studies are crucial to fully understand its potential health implications.

Analytical Methodology: While general methods for analyzing disperse dyes in textiles and environmental samples exist, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS), specific, validated analytical methods for the routine detection and quantification of this compound in complex matrices are not well-documented in peer-reviewed literature. nih.govmdpi.comepa.gov The analysis of small dye quantities in single textile fibers for forensic purposes, for example, presents significant methodological challenges. mdpi.com

Prospective Avenues for Interdisciplinary Research and Innovation in this compound Science

Addressing the identified research gaps requires a multi-faceted and interdisciplinary approach. Future research should be directed towards the following areas:

Environmental Chemistry and Ecotoxicology: Interdisciplinary studies combining environmental chemistry and ecotoxicology are needed to investigate the complete lifecycle of this compound. This includes conducting standardized tests to determine its biodegradability and photodegradation pathways. A crucial aspect would be the identification of its degradation products and the assessment of their toxicity using organisms like Daphnia similis, similar to studies performed on other disperse dyes. nih.gov This would enable a comprehensive environmental risk assessment.

Advanced Toxicology and Mechanistic Studies: To substantiate the current GHS classification, in-depth toxicological studies are warranted. nih.gov This includes in vitro and in vivo studies to investigate potential genotoxicity, carcinogenicity, and reproductive toxicity. Mechanistic studies could explore its interaction with biological macromolecules to understand the basis of its low toxicity.

Green Chemistry and Sustainable Technology: Research into more sustainable dyeing processes that reduce the environmental release of this compound is a promising avenue. This could involve the development of alkali-clearable versions of the dye, which incorporate groups that can be hydrolyzed under alkaline conditions to facilitate removal from wastewater, a strategy that has been explored for other disperse dyes. sci-hub.ru Furthermore, research into bio-based alternatives or modifications to the dye structure to enhance biodegradability without compromising performance would be a significant innovation.

Analytical Science and Forensics: There is a need for the development and validation of robust and sensitive analytical methods for the trace-level detection of this compound and its metabolites in environmental (water, sediment) and biological samples. Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) could be optimized for this purpose, contributing to both environmental monitoring and forensic science. nih.govmdpi.com

By pursuing these research avenues, the scientific community can build a comprehensive understanding of this compound, ensuring its continued use is balanced with robust environmental and human health protection.

Q & A

Q. What experimental methods are recommended to assess the stability of Disperse Red 278 in aqueous formulations?

Stability evaluation should include thermal cycling (e.g., 40–60°C for 24–48 hours) and freeze-thaw cycles (-20°C to 25°C) to monitor changes in average particle size, viscosity, and surface tension. Centrifugal stability can be quantified using specific absorbance measurements (e.g., at λmax 520 nm) before and after centrifugation at 3,000–4,000 rpm for 15–30 minutes. Dynamic light scattering (DLS) is critical for tracking colloidal aggregation .

Q. How do surfactant concentrations influence the colloidal stability of this compound?

Surfactant optimization requires balancing electrostatic and steric stabilization. For example:

  • Sodium dodecyl sulfate (SDS) should be kept below 0.15 wt% to avoid micelle-induced flocculation.
  • Polyvinylpyrrolidone-K30 (PVP-K30) at ≤0.7 wt% improves dispersion homogeneity by reducing interparticle forces. Systematic titration experiments with zeta potential and particle size distribution analysis are recommended to identify critical micelle concentrations .

Q. What are the optimal dye concentration ranges for stable ink formulations?

Stable dispersions typically use 20–35 wt% pigment content. Higher concentrations (>35 wt%) risk viscosity spikes (>10 mPa·s) and shear-thinning behavior, while lower concentrations (<20 wt%) reduce color density. Rheological profiling (e.g., shear rate sweeps from 10<sup>−1</sup> to 10<sup>3</sup> s<sup>−1</sup>) should accompany absorbance measurements to validate dye-loading efficiency .

Q. Which parameters are critical for evaluating thermal stability in this compound-based systems?

Key parameters include:

  • Particle size deviation : Maintain <10% change post-thermal stress.
  • Viscosity retention : <15% variation after 48 hours at 60°C.
  • Surface tension stability : <5 mN/m fluctuation to ensure printhead compatibility. Accelerated aging tests with Arrhenius modeling can predict long-term stability .

Q. How is centrifugal stability characterized for this compound dispersions?

Centrifuge samples at 3,000–4,000 rpm for 15–30 minutes, then measure supernatant absorbance. Stability is quantified as:

Stability Index=Apost-centrifugationAinitial×100%\text{Stability Index} = \frac{A_{\text{post-centrifugation}}}{A_{\text{initial}}} \times 100\%

Values >90% indicate acceptable colloidal stability. Repeat tests with varying centrifugal forces to identify critical sedimentation thresholds .

Advanced Research Questions

Q. How can contradictions between dye concentration and viscosity parameters be resolved during this compound ink optimization?

Use a Design of Experiments (DOE) approach with factors like pigment content (20–35 wt%), co-solvents (6–14 wt% ethylene glycol/glycerol), and surfactants (0.1–0.3 wt%). Response surface methodology (RSM) can model interactions and identify Pareto-optimal solutions. Conflicting trends (e.g., higher dye load improving color strength but reducing stability) require trade-off analysis via desirability functions .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound’s degradation pathways?

  • Time-resolved fluorescence spectroscopy : To study excited-state dynamics and photodegradation mechanisms.
  • FTIR-ATR : Identify bond cleavage (e.g., azo group reduction) under UV exposure.
  • XPS : Quantify surface oxidation states post-thermal stress. Pair these with HPLC-MS to correlate spectral changes with degradation byproducts .

Q. How can conflicting reports on this compound’s chemical stability in alkaline media be reconciled?

Conduct controlled pH titration (pH 8–12) with in-situ UV-Vis monitoring. Use kinetic modeling (e.g., pseudo-first-order decay) to compare degradation rates. Conflicting results may arise from differences in ionic strength or counterion effects (e.g., Na<sup>+</sup> vs. K<sup>+</sup>), requiring ion-specific activity corrections in stability assays .

Q. What mechanistic insights explain this compound’s long-term degradation under UV irradiation?

Perform radical trapping experiments (e.g., using TEMPO or BHT) to identify reactive oxygen species (ROS) involvement. Electron spin resonance (ESR) can detect hydroxyl radicals. Combine with Arrhenius plots (activation energy calculation) and DFT simulations to map degradation pathways, emphasizing azo bond cleavage and anthraquinone intermediate formation .

Q. How can predictive modeling improve this compound’s dispersion behavior in novel solvents?

Apply Hansen solubility parameters (HSPs) to screen solvents:

δtotal2=δd2+δp2+δh2\delta_{\text{total}}^2 = \delta_d^2 + \delta_p^2 + \delta_h^2

Match δtotal of this compound (~22 MPa<sup>1/2</sup>) with solvents like DMSO (δ = 24.7) or NMP (δ = 23.3). Molecular dynamics (MD) simulations can predict aggregation tendencies, validated by small-angle X-ray scattering (SAXS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.